Uridine 2',3',5'-tribenzoate

Nucleoside Chemistry Synthetic Intermediate Lipophilicity

Uridine 2',3',5'-tribenzoate is the tri-benzoyl protected uridine essential for nucleoside analog synthesis. The benzoyl esters provide robust base-labile protection—enabling selective deprotection under mild conditions after oligonucleotide assembly. Unlike unmodified uridine (hydrophilic, reactive -OH) or uridine triacetate (labile acetyl prodrug), this lipophilic intermediate is uniquely suited for phosphoramidite building blocks, one-pot pyrimidinone diversification, and stable isotope-labeled nucleoside synthesis. Specify this tribenzoate for any orthogonal protection strategy in DNA/RNA chemistry.

Molecular Formula C30H24N2O9
Molecular Weight 556.5 g/mol
CAS No. 1748-04-5
Cat. No. B1295169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 2',3',5'-tribenzoate
CAS1748-04-5
Molecular FormulaC30H24N2O9
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22?,24-,25-,26-/m1/s1
InChIKeyMPYUTOYNCCRZAC-FKCSXRDPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 2',3',5'-tribenzoate (CAS 1748-04-5): A Protected Nucleoside Intermediate for Research and Synthesis


Uridine 2',3',5'-tribenzoate (CAS 1748-04-5), also known as 2',3',5'-Tri-O-benzoyluridine, is a synthetic derivative of uridine, a naturally occurring nucleoside. The compound is characterized by three benzoate groups esterified at the 2', 3', and 5' positions of the ribose moiety [1]. This modification increases its lipophilicity and serves as a protecting group strategy in organic synthesis, making it a key intermediate in the production of modified nucleosides . Its primary application is as a research reagent and a crucial building block for the synthesis of more complex nucleoside analogs, rather than as a direct therapeutic agent .

Uridine 2',3',5'-tribenzoate: Why Unprotected Uridine or Alternative Esters Are Not Direct Replacements


Direct substitution of Uridine 2',3',5'-tribenzoate with unmodified uridine or its other ester derivatives (e.g., 2',3',5'-tri-O-acetyluridine) is not feasible due to fundamental differences in physicochemical properties and intended use. Uridine 2',3',5'-tribenzoate is primarily valued as a stable, lipophilic, and protected intermediate for multistep organic syntheses . In contrast, unmodified uridine is a hydrophilic, biologically active nucleoside unsuitable for the same synthetic routes due to the reactivity of its free hydroxyl groups [1]. Similarly, the acetyl ester analog, Uridine Triacetate (Vistogard), is an orally bioavailable prodrug designed for rapid in vivo hydrolysis to deliver uridine [2]. Its smaller, more labile acetyl groups confer different stability and solubility profiles, making it inappropriate as a synthetic building block where the robust, base-labile benzoyl protection of Uridine 2',3',5'-tribenzoate is required.

Quantitative Evidence for Uridine 2',3',5'-tribenzoate: Key Differentiators vs. Analogs and Alternatives


Enhanced Lipophilicity vs. Unmodified Uridine Drives Its Utility as a Synthetic Intermediate

Uridine 2',3',5'-tribenzoate demonstrates significantly enhanced lipophilicity compared to unmodified uridine due to the presence of three benzoyl ester groups . This property is a critical differentiator for its primary application as a synthetic intermediate, allowing for solubility in non-polar solvents and facilitating reactions that are not possible with the hydrophilic parent nucleoside [1].

Nucleoside Chemistry Synthetic Intermediate Lipophilicity

Benzoyl Ester Stability: A Comparison with Acetyl Ester Analogs for Synthetic Applications

The benzoyl protecting groups of Uridine 2',3',5'-tribenzoate are known to be more resistant to hydrolysis under mild conditions compared to the acetyl groups of Uridine Triacetate [1]. While specific kinetic data for Uridine 2',3',5'-tribenzoate is unavailable, studies on benzoylated nucleosides suggest they are stable under recommended storage conditions (-20°C) and are resistant to conditions that would cleave acetyl esters . This differential stability is crucial for its function as a synthetic intermediate, where the protecting group must survive multiple reaction steps .

Chemical Stability Protecting Group Nucleoside Modification

Crucial Intermediate for Modified Nucleosides vs. Direct Biological Activity of Analogs

Uridine 2',3',5'-tribenzoate is a key intermediate in the synthesis of various modified nucleosides, such as 5-Hydroxymethylcytidine-13C,D2, which are used as tools to study biological processes like DNA hydroxymethylation . This is in stark contrast to other uridine analogs like 2',3',5'-Tri-O-benzoyl-5-iodouridine, which is studied for its direct biological activity as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1) with an IC50 of 0.6 µM [1]. The utility of Uridine 2',3',5'-tribenzoate lies in its function as a protected building block, not as a biologically active molecule.

Nucleoside Synthesis Synthetic Intermediate Protecting Group

Optimal Research and Industrial Use Cases for Uridine 2',3',5'-tribenzoate


Synthesis of Site-Specifically Modified Oligonucleotides

The protected 2', 3', and 5' hydroxyl groups of Uridine 2',3',5'-tribenzoate make it an ideal starting material for the synthesis of phosphoramidite building blocks used in automated oligonucleotide synthesis . Researchers requiring a uridine monomer with orthogonal protection for incorporation into DNA or RNA sequences would prioritize this compound. The benzoyl groups can be selectively removed under mild basic conditions after oligonucleotide assembly.

Creation of Lipophilic Prodrugs for Enhanced Cellular Uptake

The significant increase in lipophilicity conferred by the three benzoyl esters, as established in Section 3 , positions Uridine 2',3',5'-tribenzoate as a valuable scaffold for designing prodrugs intended to cross cellular membranes via passive diffusion [1]. Medicinal chemists investigating the delivery of uridine or modified uridine analogs into cells could use this compound to explore how lipophilic prodrugs modulate cellular uptake and intracellular release.

Preparation of 4-Substituted Pyrimidin-2(1H)-one Ribosides

Uridine 2',3',5'-tribenzoate serves as a key starting material in the one-pot synthesis of a variety of 4-substituted pyrimidin-2(1H)-one ribosides via reaction with 1-methylimidazole and phosphoryl chloride . This method allows for efficient diversification of the nucleobase while the ribose hydroxyls remain protected, streamlining the production of libraries of nucleoside analogs for biological screening.

Synthesis of Stable Isotope-Labeled Nucleosides for Mechanistic Studies

The compound's utility as a robust intermediate is highlighted by its use in the synthesis of 5-Hydroxymethylcytidine-13C,D2, a stable isotope-labeled analog . This application underscores the compound's value in preparing high-value, specialized nucleosides for detailed mechanistic studies in epigenetics and nucleic acid research, where chemical stability and purity are paramount.

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